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Compound of Interest

Compound Name:
2-chloro-N-(2-methyl-3-

nitrophenyl)acetamide

CAS No.: 554405-54-8

Cat. No.: B2881339

Get Quote

Part 1: Chemical Identity & CAS Registry Status
Nomenclature and Identification
This compound is a specialized chloroacetamide derivative used primarily as an electrophilic

intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzimidazoles,

quinoxalines).
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Attribute Detail

Chemical Name 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide

Systematic Name N-(2-methyl-3-nitrophenyl)-2-chloroacetamide

Molecular Formula

Molecular Weight 228.63 g/mol

Core Scaffold Aniline Acylation Product

Key Functional Groups -Chloroacetamide (Electrophile), Nitro group

(Latent amine), Toluene core

CAS Number Investigation
While common isomers (e.g., 4-methyl-3-nitro analog, CAS 329208-82-4) are widely indexed,

the specific 2-methyl-3-nitro isomer is a niche research chemical often synthesized in situ or

sourced as a custom library compound.

Direct CAS: Not widely indexed in public registries (PubChem/ChemSpider) as a standalone

commodity chemical.

Search Strategy for Procurement: Researchers should query chemical databases

(SciFinder/Reaxys) using the specific structure or the Precursor CAS numbers listed below

to identify vendors or synthesis routes.

Precursor Identity: The compound is the direct acylation product of 2-methyl-3-nitroaniline.

Precursor Component CAS Number Role

2-Methyl-3-nitroaniline 603-83-8 Nucleophile (Amine Source)

Chloroacetyl Chloride 79-04-9 Electrophile (Acylating Agent)

Part 2: Synthesis & Reaction Mechanism[1]
Retrosynthetic Analysis
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The synthesis follows a classic Schotten-Baumann or Anhydrous Acylation pathway. The amino

group at position 1 of the toluene ring nucleophilically attacks the carbonyl carbon of

chloroacetyl chloride.

Mechanism:

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the acyl chloride.

Elimination: Chloride ion is expelled, reforming the carbonyl.

Deprotonation: A base (e.g., Triethylamine or Pyridine) neutralizes the generated HCl to drive

the equilibrium.

Experimental Protocol (Standardized)
Note: This protocol is adapted from standard aromatic acylation procedures [1][2].

Reagents:

2-Methyl-3-nitroaniline (1.0 eq)

Chloroacetyl chloride (1.1 - 1.2 eq)

Triethylamine (

) or Pyridine (1.2 - 1.5 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 2-methyl-3-nitroaniline (CAS 603-83-8) in anhydrous DCM under an

inert atmosphere (

or Ar). Cool the solution to

using an ice bath.

Base Addition: Add Triethylamine dropwise. Ensure the temperature remains
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to prevent side reactions.

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The reaction is highly

exothermic.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the amine.

Workup: Quench with cold water. Extract the organic layer and wash sequentially with:

1M HCl (to remove unreacted amine/base)

Sat.

(to neutralize acid)

Brine

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via flash column
chromatography if necessary.

Visualization: Synthesis Pathway
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Figure 1: Acylation pathway converting 2-methyl-3-nitroaniline to the target acetamide.

Part 3: Applications & Strategic Utility
Drug Discovery Scaffolds

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2881339/docs?utm_src=pdf-body-img#technical-whitepaper-2-chloro-n-2-methyl-3-nitrophenyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2881339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This compound serves as a "warhead" intermediate. The

-chloro group is a potent leaving group, allowing for further functionalization.

Benzimidazole Synthesis:

Reduction of the nitro group (

) yields an amine that can cyclize onto the amide carbonyl (or an adjacent electrophile) to
form benzimidazoles or quinoxalines [2].

MRSA & Antibacterial Research:

Analogs of nitro-phenyl acetamides have been investigated as inhibitors of PBP2a

(Penicillin-Binding Protein 2a) in Methicillin-resistant Staphylococcus aureus (MRSA) [3].

[1] The nitro group positions the molecule within the binding pocket, while the acetamide

chain acts as a linker.

Kinase Inhibition:

Similar N-phenyl-2-chloroacetamide motifs are found in covalent kinase inhibitors where

the chloroacetamide acts as a "covalent warhead" targeting cysteine residues [4].

Visualization: Downstream Utility

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://fenix.tecnico.ulisboa.pt/downloadFile/2252194950676755/Catarina%20Fernandes_MSc_Thesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2881339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-chloro-N-(2-methyl-3-nitrophenyl)acetamide

Reduction (Fe/HCl or H2/Pd) Nucleophilic Substitution (SN2)

Intermediate:
2-amino-N-(2-methyl-3-aminophenyl)acetamide
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Figure 2: Downstream synthetic utility of the target compound in heterocyclic chemistry.

Part 4: Safety & Handling (E-E-A-T)
Hazard Classification:

Skin/Eye Irritant: The chloroacetamide moiety is a known contact sensitizer and irritant

(H315, H319).

Alkylating Agent: Potential mutagenicity due to the reactive alkyl halide. Handle with extreme

caution.

Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed (H301,

H311).

Storage Protocol:

Store at 2–8°C (Refrigerated).
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Keep under inert gas (Argon) to prevent hydrolysis of the chloroacetamide linkage by

atmospheric moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2881339?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2881339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

